2-Benzyloxy-benzoic Acid Benzyl Ester
Overview
Description
2-Benzyloxy-benzoic Acid Benzyl Ester is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyloxy group attached to the benzoic acid moiety, which is further esterified with benzyl alcohol
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s benzylic structure suggests it may be well-absorbed and distributed in the body, as many benzylic compounds are known to exhibit good bioavailability .
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially lead to various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxy-benzoic Acid Benzyl Ester. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .
Preparation Methods
The synthesis of 2-Benzyloxy-benzoic Acid Benzyl Ester can be achieved through several methods. One common synthetic route involves the esterification of 2-benzyloxybenzoic acid with benzyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Another method involves the use of 2-benzyloxypyridine as a reagent. In this approach, 2-benzyloxypyridine is methylated in situ to form 2-benzyloxy-1-methylpyridinium triflate, which then reacts with the alcohol substrate to yield the desired benzyl ester .
Chemical Reactions Analysis
2-Benzyloxy-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols.
Scientific Research Applications
2-Benzyloxy-benzoic Acid Benzyl Ester has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Medicinal Chemistry: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
2-Benzyloxy-benzoic Acid Benzyl Ester can be compared with other similar compounds, such as:
Salicylic Acid Benzyl Ester: Similar in structure but lacks the benzyloxy group, making it less versatile as a protecting group.
4-Benzyloxybenzoic Acid: Contains a benzyloxy group at the para position, which can influence its reactivity and applications.
2-Nitrobenzyl Benzoate: Used as a photoremovable protecting group, offering different applications in biochemical systems.
The uniqueness of this compound lies in its combination of the benzyloxy and benzyl ester functionalities, providing a balance of stability and reactivity that is advantageous in various chemical processes.
Properties
IUPAC Name |
benzyl 2-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIPKILWQXALOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283688 | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14389-87-8 | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14389-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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